3-Biphenylacetic acid, 4'-chloro-5-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond The compound also features a chloro group at the 4’ position, a methoxy group at the 5 position, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester typically involves several steps. One common method is the esterification of 3-Biphenylacetic acid, 4’-chloro-5-methoxy- with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a biphenyl derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4’-chloro-5-methoxybenzaldehyde, while reduction of the chloro group can produce 3-Biphenylacetic acid, 5-methoxy-, methyl ester.
Scientific Research Applications
3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Biphenylacetic acid, 4’-chloro-, methyl ester: Lacks the methoxy group, which may result in different chemical and biological properties.
Biphenylacetic acid, 5-methoxy-, methyl ester:
Biphenylacetic acid, 4’-chloro-5-methoxy-: The free acid form of the compound, which may have different solubility and reactivity compared to the ester form.
Uniqueness
The presence of both chloro and methoxy groups in 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, methyl ester makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets, enhancing its versatility in research and industrial applications.
Properties
CAS No. |
53183-84-9 |
---|---|
Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-5-methoxyphenyl]acetate |
InChI |
InChI=1S/C16H15ClO3/c1-19-15-8-11(9-16(18)20-2)7-13(10-15)12-3-5-14(17)6-4-12/h3-8,10H,9H2,1-2H3 |
InChI Key |
QKYQLJGXPIDZKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.